molecular formula C21H23NO4 B11508020 Methyl 1-[2-(4-ethylphenoxy)ethyl]-5-hydroxy-2-methyl-1H-indole-3-carboxylate

Methyl 1-[2-(4-ethylphenoxy)ethyl]-5-hydroxy-2-methyl-1H-indole-3-carboxylate

Cat. No.: B11508020
M. Wt: 353.4 g/mol
InChI Key: AIFFICXGFXXBMX-UHFFFAOYSA-N
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Description

Methyl 1-[2-(4-ethylphenoxy)ethyl]-5-hydroxy-2-methyl-1H-indole-3-carboxylate is a synthetic organic compound with a complex structure. It belongs to the class of indole derivatives, which are known for their diverse biological activities. This compound is of interest in various fields, including medicinal chemistry, due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-[2-(4-ethylphenoxy)ethyl]-5-hydroxy-2-methyl-1H-indole-3-carboxylate typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-ethylphenol, ethyl bromoacetate, and indole derivatives.

    Etherification: The first step involves the etherification of 4-ethylphenol with ethyl bromoacetate to form 4-ethylphenoxyethyl acetate.

    Hydrolysis and Esterification: The acetate is then hydrolyzed to the corresponding alcohol, which is subsequently esterified with indole-3-carboxylic acid.

    Hydroxylation: The final step involves the hydroxylation of the indole ring to introduce the hydroxy group at the 5-position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the ester moiety, converting it to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, Methyl 1-[2-(4-ethylphenoxy)ethyl]-5-hydroxy-2-methyl-1H-indole-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

Biologically, this compound is studied for its potential as a pharmacological agent. Indole derivatives are known for their activity in the central nervous system, and this compound may exhibit similar properties.

Medicine

In medicine, research focuses on its potential therapeutic effects. It may have applications in treating neurological disorders, given the activity of indole derivatives in modulating neurotransmitter systems.

Industry

Industrially, this compound can be used in the development of new materials, such as polymers and dyes, due to its stable aromatic structure.

Mechanism of Action

The mechanism of action of Methyl 1-[2-(4-ethylphenoxy)ethyl]-5-hydroxy-2-methyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes or receptors in the central nervous system. The compound’s structure allows it to fit into binding sites, modulating the activity of these targets and leading to its pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-[2-(4-methylphenoxy)ethyl]-5-hydroxy-2-methyl-1H-indole-3-carboxylate
  • Methyl 1-[2-(4-phenoxy)ethyl]-5-hydroxy-2-methyl-1H-indole-3-carboxylate

Uniqueness

Methyl 1-[2-(4-ethylphenoxy)ethyl]-5-hydroxy-2-methyl-1H-indole-3-carboxylate is unique due to the presence of the ethyl group on the phenoxy moiety. This structural feature can influence its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion, making it distinct from other similar compounds.

Properties

Molecular Formula

C21H23NO4

Molecular Weight

353.4 g/mol

IUPAC Name

methyl 1-[2-(4-ethylphenoxy)ethyl]-5-hydroxy-2-methylindole-3-carboxylate

InChI

InChI=1S/C21H23NO4/c1-4-15-5-8-17(9-6-15)26-12-11-22-14(2)20(21(24)25-3)18-13-16(23)7-10-19(18)22/h5-10,13,23H,4,11-12H2,1-3H3

InChI Key

AIFFICXGFXXBMX-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)OCCN2C(=C(C3=C2C=CC(=C3)O)C(=O)OC)C

Origin of Product

United States

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